molecular formula C22H16F3N3OS B303945 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Numéro de catalogue B303945
Poids moléculaire: 427.4 g/mol
Clé InChI: DSRPIKJGHBXKGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mécanisme D'action

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also inhibits the migration of B cells to lymphoid tissues, which is important for the development of B cell malignancies.
Biochemical and Physiological Effects:
3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated in animal studies, with no significant toxicities observed. In preclinical models of B cell malignancies, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown significant antitumor activity, with complete responses observed in some cases.

Avantages Et Limitations Des Expériences En Laboratoire

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Its good pharmacokinetic properties and oral bioavailability make it suitable for in vivo studies. However, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans remain to be determined.

Orientations Futures

There are several potential future directions for 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another potential application is the use of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, in patients with B cell malignancies.

Méthodes De Synthèse

The synthesis of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materials. The key step involves the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with 4-(trifluoromethyl)benzaldehyde, followed by various functional group modifications to obtain the final product.

Applications De Recherche Scientifique

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation, survival, and migration of malignant B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Formule moléculaire

C22H16F3N3OS

Poids moléculaire

427.4 g/mol

Nom IUPAC

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-13-12-16(22(23,24)25)17-18(26)19(30-20(17)27-13)21(29)28(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,26H2,1H3

Clé InChI

DSRPIKJGHBXKGO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N

SMILES canonique

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.